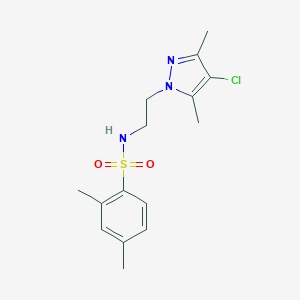
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, also known as ETB or A-196, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has also been found to interfere with the synthesis of ergosterol, a component of fungal cell membranes, which may explain its antifungal activity.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has also been found to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and has been found to be stable under a range of conditions. However, N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. One area of interest is its potential use as a therapeutic agent for cancer, as it has been found to induce apoptosis in cancer cells. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide may also have applications in the development of new antibiotics and antifungal agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves the reaction of 4-ethoxybenzoyl chloride with 1H-1,2,4-triazole-1-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 3-bromobutanoyl chloride to obtain N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. This method has been optimized to achieve high yields and purity of N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been the subject of several studies due to its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor activities. N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has also been investigated for its potential use as a herbicide and insecticide.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-13-6-4-12(5-7-13)17-14(19)8-11(2)18-10-15-9-16-18/h4-7,9-11H,3,8H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVZNZRIGGNMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497270.png)
![N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497271.png)
![3,4-Dimethyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497273.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B497278.png)

![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497281.png)
![4-bromo-1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497282.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B497283.png)
![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)